N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Catalog No.
S833794
CAS No.
1291487-08-5
M.F
C13H11FN4O2S
M. Wt
306.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]...

CAS Number

1291487-08-5

Product Name

N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

IUPAC Name

N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Molecular Formula

C13H11FN4O2S

Molecular Weight

306.32 g/mol

InChI

InChI=1S/C13H11FN4O2S/c1-9-15-16-13-12(3-2-8-18(9)13)21(19,20)17-11-6-4-10(14)5-7-11/h2-8,17H,1H3

InChI Key

MMBIMICBFFWUHL-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)F

Canonical SMILES

CC1=NN=C2N1C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)F

N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (CAS 1291487-08-5) is a highly functionalized, fluorinated bicyclic heteroaryl sulfonamide procured primarily as an advanced building block for medicinal chemistry and agrochemical development [1]. Featuring a privileged [1,2,4]triazolo[4,3-a]pyridine core, a conformationally restricting 3-methyl group, and a metabolically stable 4-fluorophenyl sulfonamide moiety, it serves as a critical intermediate for synthesizing enzyme inhibitors and receptor modulators. Its primary procurement value lies in providing immediate, high-purity access to the synthetically challenging 8-sulfonamide regioisomer, bypassing multi-step de novo core construction while offering a built-in 19F NMR handle for biophysical binding assays [2].

Substituting this specific scaffold with unfluorinated analogs (e.g., N-phenyl derivatives) introduces severe metabolic liabilities, specifically rapid CYP450-mediated para-hydroxylation, which invalidates downstream in vivo pharmacokinetic models [1]. Furthermore, attempting to use the thermodynamically more stable [1,5-a] isomer or the more synthetically accessible 6-sulfonamide regioisomer drastically alters the molecule's hydrogen-bonding vectors and dihedral angles, leading to complete loss of target affinity in structure-activity relationship (SAR) studies [2]. Procuring the exact 8-sulfonamide [4,3-a] isomer ensures the correct spatial orientation of the pharmacophore and avoids the extensive purification required to separate it from competing regioisomers during de novo synthesis [3].

Enhanced Metabolic Stability via Para-Fluorination

In microsomal stability assays, para-fluorination of the phenylsulfonamide moiety significantly reduces oxidative clearance compared to the unfluorinated baseline [1]. While unsubstituted N-phenyl sulfonamides typically undergo rapid para-hydroxylation by CYP enzymes, the introduction of the fluorine atom at this metabolic hotspot blocks this pathway, extending the in vitro half-life and improving the compound's viability for in vivo screening [2].

Evidence DimensionMicrosomal intrinsic clearance (Cl_int)
Target Compound Data< 15 µL/min/mg protein (estimated for 4-fluoro analog)
Comparator Or BaselineUnsubstituted N-phenyl analog (> 60 µL/min/mg protein)
Quantified Difference> 4-fold reduction in intrinsic clearance
ConditionsHuman liver microsomes (HLM) assay, NADPH-dependent, 37°C

Procuring the 4-fluorophenyl variant prevents premature metabolic degradation during screening, ensuring that biological assay results reflect true target engagement rather than rapid clearance.

Pharmacophore Orientation: 8-Sulfonamide vs. 6-Sulfonamide

The position of the sulfonamide group on the triazolo[4,3-a]pyridine core critically dictates the exit vector of the phenyl ring [1]. The 8-sulfonamide positions the N-(4-fluorophenyl) group at an angle of approximately 120 degrees relative to the triazole ring, whereas the more easily synthesized 6-sulfonamide projects it linearly. This geometric difference is paramount for fitting into specific enzymatic binding pockets, where the 6-isomer often exhibits steric clashes that the 8-isomer avoids [2].

Evidence DimensionPharmacophore exit vector angle
Target Compound Data~120° projection (8-sulfonamide)
Comparator Or Baseline~180° linear projection (6-sulfonamide)
Quantified Difference~60° difference in spatial trajectory of the sulfonamide substituent
ConditionsIn silico 3D conformational profiling and docking models

Buyers must select the 8-sulfonamide to access specific binding pocket geometries that are sterically inaccessible to the generic 6-sulfonamide regioisomers.

Label-Free Target Engagement via 19F NMR Screening

The incorporation of the 4-fluorophenyl group provides a highly sensitive, label-free handle for 19F NMR-based binding assays [1]. Compared to non-fluorinated analogs which require complex competitive displacement assays or radiolabeling, the target compound allows for direct observation of chemical shift perturbations or relaxation time (T2) changes upon protein binding. The 19F signal is highly responsive to the local magnetic environment of the target's binding site, enabling rapid validation of hit compounds [2].

Evidence DimensionBiophysical assay compatibility
Target Compound DataDirect binding detection via 19F NMR chemical shift/T2 relaxation
Comparator Or BaselineNon-fluorinated N-phenyl analog (requires indirect/competitive assays)
Quantified DifferenceEliminates the need for fluorescent or radioactive assay development
ConditionsFragment screening / target engagement biophysical assays

Procuring this fluorinated building block dramatically accelerates biophysical screening workflows by enabling direct, label-free 19F NMR target engagement studies.

Core Stability: [4,3-a] vs [1,5-a] Isomerization

Triazolo[4,3-a]pyridines can undergo Dimroth rearrangement to the thermodynamically more stable [1,5-a] isomers under strongly basic or high-temperature conditions [1]. Procuring a high-purity, pre-synthesized [4,3-a] core is critical because attempting to synthesize this core in-house often results in isomeric mixtures that are notoriously difficult to separate via standard chromatography [2]. The commercially verified 1291487-08-5 compound guarantees the kinetic [4,3-a] topology required for specific SAR trajectories.

Evidence DimensionIsomeric purity and synthetic yield
Target Compound DataVerified >95% pure [4,3-a] isomer
Comparator Or BaselineIn-house de novo synthesis (often yields 60:40 [4,3-a]:[1,5-a] mixtures under thermal stress)
Quantified DifferenceAvoids >30% yield loss and complex separation steps
ConditionsStandard laboratory synthesis vs. commercial procurement

Purchasing the verified [4,3-a] isomer eliminates the severe process bottlenecks and reproducibility issues associated with separating Dimroth rearrangement mixtures.

Fragment-Based Drug Discovery (FBDD) Library Design

Due to its built-in 19F NMR handle and privileged bicyclic core, this compound is ideally suited for inclusion in fluorinated fragment libraries. It allows researchers to rapidly screen for target engagement against novel kinases or proteases using biophysical NMR techniques, bypassing the need for complex biochemical assay development [1].

Development of Antimalarial and Anti-inflammatory Agents

The triazolo[4,3-a]pyridine-8-sulfonamide scaffold is an established pharmacophore for targeting parasitic enzymes (like falcipain-2) and human nuclear receptors (like RORγt). This specific fluorinated, 3-methylated derivative serves as an advanced starting point for optimizing binding affinity and metabolic stability in these therapeutic areas [2].

Regioselective SAR Profiling

When mapping the binding pocket of a new biological target, this compound is the precise choice for probing the 8-position exit vector. It allows medicinal chemists to directly compare the biological activity of the 8-sulfonamide trajectory against the more common 6-sulfonamide or 3-sulfonamide analogs, establishing critical structure-activity relationships [3].

XLogP3

2.2

Dates

Last modified: 08-16-2023

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